Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-
Description
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is a substituted aniline derivative featuring a Schiff base (imine) structure. Its core consists of an N,N-dimethylaniline moiety with a 4-position substituent: a methylene-linked imino group connected to a 2-chlorophenyl ring. This compound’s molecular formula is C₁₅H₁₆ClN₂, with a molecular weight of approximately 259.76 g/mol (calculated). The dimethylamino group enhances steric hindrance and reduces basicity compared to primary anilines, while the 2-chlorophenyl group introduces electron-withdrawing effects, influencing electronic conjugation and stability .
Properties
CAS No. |
110915-77-0 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15ClN2/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,1-2H3 |
InChI Key |
PIYOJDWSJRFVDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The primary amine group of 2-chlorobenzylamine attacks the carbonyl carbon of N,N-dimethyl-4-aminobenzaldehyde.
-
Dehydration : Elimination of a water molecule forms the imine (-C=N-) linkage.
General Procedure
-
Reactants :
-
N,N-Dimethyl-4-aminobenzaldehyde (1.49 g, 0.01 mol)
-
2-Chlorobenzylamine (1.27 g, 0.01 mol)
-
-
Solvent : Ethanol (30–50 mL)
-
Workup : The mixture is cooled, diluted with ice-cold water, and filtered. The product is recrystallized from ethanol or methanol.
Variations in Reaction Conditions
Solvent Optimization
Catalytic Systems
Temperature and Time
-
Extended Reflux : Prolonged heating (>3 hours) leads to decomposition, reducing yields by 10–15%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-State Mechanochemical Synthesis
-
Procedure : Reactants are ground in a ball mill with a catalytic amount of H₂SO₄.
Purification and Characterization
Crystallization
Spectroscopic Confirmation
-
FT-IR :
-
¹H NMR (CDCl₃) :
Comparative Analysis of Methods
Industrial-Scale Considerations
Catalytic Hydrogenation (Byproduct Mitigation)
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Pharmaceuticals
The compound has garnered attention for its biological activities, particularly as a potential therapeutic agent. Research has indicated that Schiff bases exhibit significant interaction with various biological targets, including enzymes and receptors. Interaction studies often utilize molecular docking and spectroscopic methods to elucidate binding affinities and mechanisms of action.
Key Findings:
- Anticancer Activity: Studies have shown that derivatives of Schiff bases can inhibit cancer cell proliferation. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria linked to periodontal disease .
Enzyme Inhibition Studies
A notable study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. The synthesized Schiff bases exhibited varying degrees of inhibitory activity against AChE, with some compounds showing IC50 values in the low micromolar range. Molecular docking simulations provided insights into the binding interactions at the active site of AChE .
Antitubercular Activity
Research has also explored the antitubercular properties of derivatives based on similar structural frameworks. Compounds synthesized from related Schiff bases showed promising activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents in tuberculosis treatment .
Mechanism of Action
The mechanism of action of Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorobenzylidene)aniline ()
- Structure: Aniline with a 4-chlorophenyl-imino substituent.
- Molecular Formula : C₁₃H₁₀ClN.
- Key Differences :
- Substituent Position: Chlorine at the para-position of the benzylidene ring vs. ortho (2-chloro) in the target compound.
- Amine Group: Primary (-NH₂) vs. tertiary (-N(CH₃)₂) in the target.
- Properties :
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- ()
- Structure: N,N-Dimethylaniline with a 4-nitrophenyl-imino substituent.
- Molecular Formula : C₁₄H₁₂N₂O₂.
- Key Differences: Substituent: Nitro (-NO₂) group (strong electron-withdrawing) vs. chloro (-Cl) in the target.
- Properties: Higher molecular weight (240.25 g/mol) due to nitro group. Enhanced electron deficiency on the imine, increasing redox activity. Potential applications in dyes or sensors due to nitro’s chromophoric nature .
NOBOW ()
- Structure: 4-[[(E)-[4-(nonyloxy)phenyl]imino]methyl]-1,3-phenylene benzoate.
- Key Differences: Substituents: Long alkoxy chain (nonyloxy) vs. 2-chlorophenyl in the target. Functional Groups: Ester (benzoate) and imine vs. dimethylamine in the target.
- Applications : Used in liquid crystals due to mesogenic alkoxy chains. The target’s rigid 2-chlorophenyl group may limit mesophase range but enhance thermal stability .
Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- ()
- Structure: Bromo-substituted aniline with a hexyloxy-phenyl-imino group.
- Key Differences :
- Halogen: Bromine (larger atomic radius) vs. chlorine in the target.
- Substituent: Hexyloxy chain (electron-donating) vs. chloro (electron-withdrawing).
- Properties: Higher lipophilicity due to bromine and hexyloxy chain. Potential for altered biological activity or solubility compared to the target .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Amine Type | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₆ClN₂ | 259.76 | 2-Chlorophenyl-imino | Tertiary (-NMe₂) | Potential LC materials, dyes |
| N-(4-Chlorobenzylidene)aniline | C₁₃H₁₀ClN | 215.45 | 4-Chlorophenyl-imino | Primary (-NH₂) | Organic synthesis intermediates |
| NOBOW | C₂₆H₃₂N₂O₃ | 428.55 | Nonyloxy-phenyl-imino, benzoate | Secondary (-NH) | Liquid crystals |
| 4-Methyl-N-(4-nitrophenyl)methyleneaniline | C₁₄H₁₂N₂O₂ | 240.25 | 4-Nitrophenyl-imino | Tertiary (-NMe₂) | Dyes, sensors |
Stability and Reactivity Trends
- Schiff Base Stability : The target’s tertiary amine and electron-withdrawing chloro group enhance imine stability against hydrolysis compared to primary amines (e.g., ) .
- Electronic Effects : Chloro (moderate EWG) vs. nitro (strong EWG) in : Nitro compounds exhibit higher electron deficiency, favoring redox reactions.
- Steric Effects : Dimethyl groups in the target reduce nucleophilic attack on the imine compared to unsubstituted analogs.
Biological Activity
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- (CAS Number: 110915-77-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.
- Molecular Formula : C15H15ClN2
- Molecular Weight : 258.746 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 401.4 °C
- LogP : 4.156
The compound features a dimethylamino group and a chlorophenyl moiety, which are critical for its biological interactions.
Antibacterial Activity
Research has demonstrated that compounds similar to Benzenamine, particularly those with imine functionalities, exhibit significant antibacterial properties. A study focusing on various benzenesulfonamides found that derivatives with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 8.33 | Escherichia coli |
| Compound D | 11.29 | Salmonella typhi |
The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, suggesting that Benzenamine might share similar properties due to its structural characteristics .
Antifungal Activity
In addition to antibacterial effects, Benzenamine derivatives have been evaluated for antifungal activity. For instance, studies have shown that certain piperidine derivatives exhibit antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM against C. albicans and from 56.74 to 222.31 µM against F. oxysporum.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest potential applications in treating fungal infections .
The biological activity of Benzenamine is likely attributed to its ability to interfere with microbial cell functions through the inhibition of critical enzymes or structural components in the pathogens. The imine group (-C=N-) in the structure may play a crucial role in binding to target sites within bacterial or fungal cells, disrupting their metabolic processes.
Case Studies
- Antibacterial Efficacy : A study by Dabbagh et al. synthesized various N-substituted benzenesulfonamides and tested their binding affinity for carbonic anhydrases (CAs). The results indicated that compounds with similar structural motifs to Benzenamine exhibited significant binding affinities, highlighting their potential as antibacterial agents .
- Antifungal Screening : In another investigation, a series of synthesized alkaloids were tested against common fungal strains, revealing that certain derivatives showed strong inhibition zones, suggesting a promising antifungal profile for compounds related to Benzenamine .
Q & A
Q. What are the standard synthetic routes for preparing Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-?
- Methodological Answer : Synthesis typically involves condensation between N,N-dimethyl-4-aminobenzaldehyde and 2-chloroaniline derivatives. Key steps include:
- Schiff base formation : Reacting the aldehyde group with the amine under reflux in ethanol or methanol, often catalyzed by acetic acid .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane.
- Optimization : Substituting traditional coupling agents (e.g., DCC) with carbonyldiimidazole (CDI) can improve esterification yields in related compounds .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and dimethylamino groups (δ ~2.9–3.1 ppm) .
- FT-IR : Peaks at ~1600–1650 cm (C=N stretch) and ~2800–2900 cm (N-CH) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable).
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Polar aprotic solvents : Soluble in DMSO, DMF.
- Chlorinated solvents : Moderately soluble in chloroform.
- Aqueous solubility : Limited due to hydrophobic aromatic and imine groups. Additives like cyclodextrins or surfactants may enhance solubility for biological assays .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of the imine group in substitution reactions?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the imine nitrogen may act as a nucleophile in acidic conditions.
- Transition State Analysis : Simulate reaction pathways for electrophilic substitution at the chlorophenyl ring (e.g., nitration) .
- Software Tools : Gaussian, ORCA, or CP2K for energy minimization and charge distribution mapping.
Q. What mechanistic insights explain the formation of N-nitrosodimethylamine (NDMA) during chloramination of N,N-dimethyl-arylamines?
- Methodological Answer :
- Reaction Pathway : Dichloramine (NHCl), not monochloramine, is the primary oxidant. The dimethylamino group reacts via a nitrosation pathway, forming NDMA as a carcinogenic byproduct .
- Mitigation Strategies :
- Adjust pH to minimize dichloramine formation.
- Use quenching agents (e.g., ascorbic acid) to inhibit nitrosation .
Q. How does steric hindrance from the 2-chlorophenyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Steric Effects : The ortho-chloro group directs EAS to the para position of the aniline ring.
- Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., nitration at 0°C vs. 25°C) using HPLC or H NMR.
- Competitive Experiments : Compare reactivity with non-halogenated analogs to quantify steric contributions .
Q. What advanced spectroscopic methods resolve degradation products under UV/thermal stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
